

Pharmacokinetics & Metabolism of Dehydrocholic Acid

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Compound Focus: Dehydrocholic Acid

CAS No.: 81-23-2

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The table below summarizes the available data on the absorption, distribution, metabolism, and excretion of **Dehydrocholic Acid** (DHCA).

Parameter	Details
Absorption	Absorbed from the proximal small intestine [1].
Distribution	No specific volume of distribution data available. Protein binding data is not available [1].

| **Metabolism** | **Site:** Primarily the liver [1]. **Major Metabolite (70%):** Dihydroxymonoketo bile acid (3 α ,7 α -dihydroxy-12-keto-5 β -cholanoic acid) [1]. **Other Metabolites:** ~20% as monohydroxydiketoacid (3 α -hydroxy-7,12-keto-5 β -cholanoic acid); ~10% as cholic acid [1]. | **Excretion** | Rapidly excreted in bile as glycine- and taurine-conjugated bile acids [1]. | **Route of Elimination** | Excreted via the bile [1]. | **Half-life** | No pharmacokinetic data available [1]. | **Clearance** | No pharmacokinetic data available [1]. |

Mechanism of Action & Experimental Insights

Mechanism of Action DHCA is a synthetic bile acid that acts primarily as a **hydrocholeretic** agent, meaning it stimulates the liver to produce a larger volume of bile with a lower specific gravity [1] [2] [3]. This is distinct from simply increasing the output of bile solids.

Its mechanism involves:

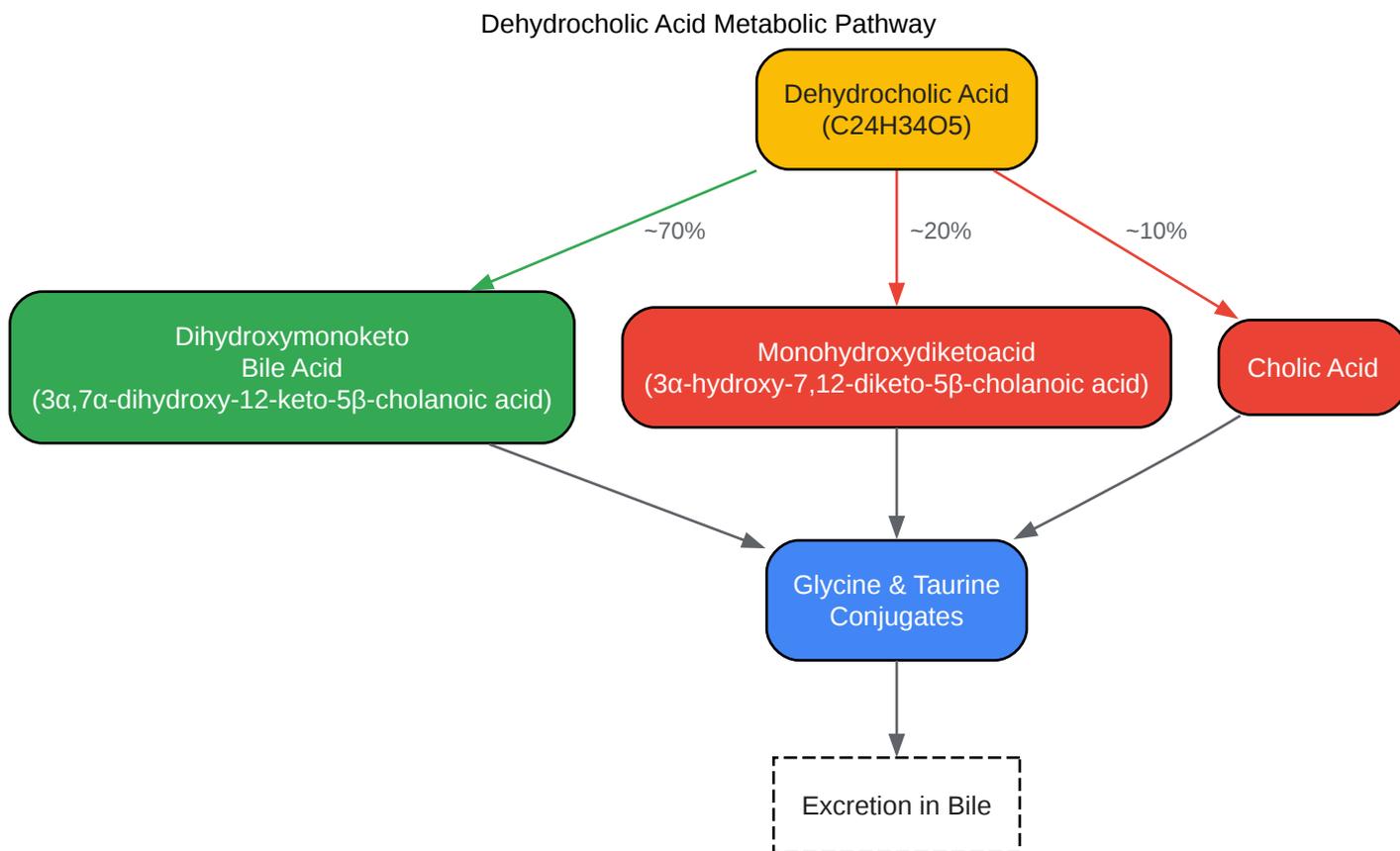
- **Stimulating Bile Flow:** The secretion of DHCA into the bile canaliculi creates an osmotic gradient that draws water and electrolytes, thereby increasing bile flow [1] [2].
- **Altering Biliary Lipid Secretion:** Despite increasing total bile flow, DHCA administration has been shown to decrease the secretion of endogenous biliary bile acids, phospholipids, and cholesterol in animal models. This is likely because the bile produced under its influence contains less micelle-forming lipids [1].
- **Increasing Permeability:** One proposed mechanism suggests that DHCA enhances the permeability of tight junctions in the canalicular membranes, facilitating a direct exchange between bile and plasma [1].

Experimental & Research Context While detailed standard operating procedures (SOPs) were not available in the search results, the following methodological insights can guide experimental design:

- **In Vivo Models:** Key findings on biliary lipid secretion were derived from rat models. In these studies, DHCA was administered via infusion, and bile was collected and analyzed over specific timeframes (e.g., 30-60 minutes post-infusion) [1].
- **Analytical Chemistry:** Investigating the metabolic fate of DHCA requires sophisticated techniques. One study identified its metabolites using methods such as reverse isotope dilution and mass spectrometry, following the infusion of radiolabeled DHCA (e.g., ^{14}C -DHCA) in human subjects [1].
- **Particle Engineering:** From a drug formulation perspective, research has been conducted on producing uniform particles of DHCA via controlled precipitation in solutions using surfactants like Igepal CO-630 and hydroxypropyl cellulose (HPC-SL). This is relevant for optimizing the physical and performance properties of the drug substance [4].

Metabolic Pathway Visualization

The diagram below illustrates the primary metabolic pathway of **Dehydrocholic Acid** in the liver, based on data from [1].



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Key Limitations & Further Research

The search results revealed significant data gaps crucial for drug development professionals. There is a notable absence of quantitative pharmacokinetic data, including **volume of distribution, half-life, and clearance values** [1]. Furthermore, while the primary metabolic pathway is known, detailed **enzyme kinetics and the specific cytochrome P450 or other enzymes involved** are not identified. You should also note that DHCA is **not approved** for therapeutic use in some major markets like the United States, and its use in over-the-counter products has been discontinued in others, such as Canada [1].

To advance research, I recommend consulting specialized pharmacological databases and the primary scientific literature cited in these overviews for more granular experimental data.

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References

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